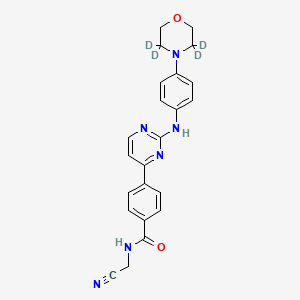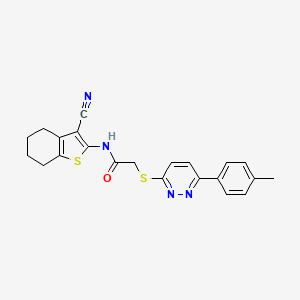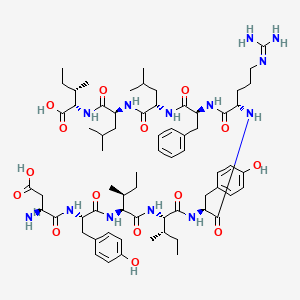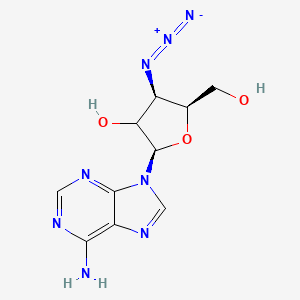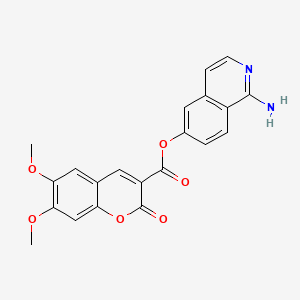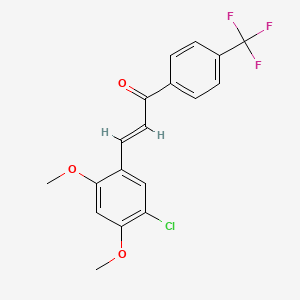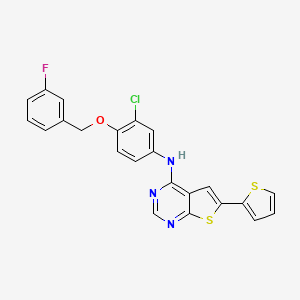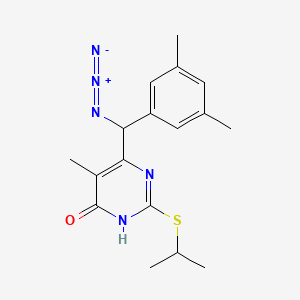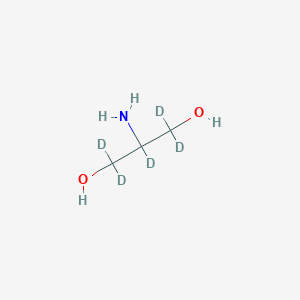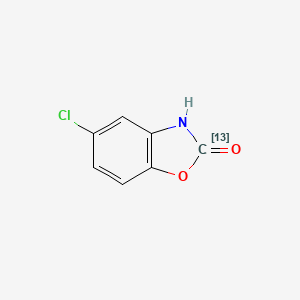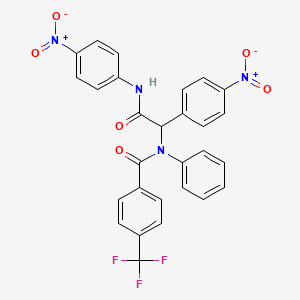
Mmp-9-IN-4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mmp-9-IN-4 is a selective inhibitor of matrix metalloproteinase-9 (MMP-9), an enzyme that plays a crucial role in the degradation of the extracellular matrix. MMP-9 is involved in various physiological processes such as tissue remodeling, angiogenesis, and wound healing, as well as pathological conditions like cancer metastasis and inflammation . This compound is designed to inhibit the activity of MMP-9, thereby potentially offering therapeutic benefits in diseases where MMP-9 is implicated.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Mmp-9-IN-4 typically involves the use of aryl sulfonamide anthranilate hydroxamate as a key intermediate . The synthetic route includes several steps:
Formation of the Aryl Sulfonamide: This involves the reaction of an aryl amine with a sulfonyl chloride under basic conditions.
Coupling with Anthranilate: The aryl sulfonamide is then coupled with anthranilic acid derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Hydroxamate Formation:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for efficient mixing and reaction control, as well as purification techniques like crystallization and chromatography to ensure high purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxamate moiety, leading to the formation of oxime derivatives.
Reduction: The nitro groups present in some intermediates can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH₄).
Substitution: Electrophiles like bromine (Br₂) or chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation Products: Oxime derivatives.
Reduction Products: Amines.
Substitution Products: Various substituted aromatic compounds depending on the electrophile used.
科学的研究の応用
Mmp-9-IN-4 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the inhibition of MMP-9 and its effects on the extracellular matrix.
Biology: Helps in understanding the role of MMP-9 in cell migration, invasion, and angiogenesis.
作用機序
Mmp-9-IN-4 is compared with other MMP-9 inhibitors such as:
- Mmp-9-IN-1
- Mmp-9-IN-2
- Mmp-9-IN-3
- Mmp-9-IN-9
Uniqueness: this compound is unique due to its high selectivity for MMP-9 over other matrix metalloproteinases, which reduces off-target effects and potential side effects . Additionally, its strong binding affinity to the zinc ion in the catalytic domain enhances its inhibitory potency .
類似化合物との比較
- Mmp-9-IN-1: Another selective inhibitor with a different chemical structure but similar inhibitory mechanism.
- Mmp-9-IN-2: Known for its use in cancer research due to its ability to inhibit MMP-9-mediated tumor invasion.
- Mmp-9-IN-3: Utilized in studies related to cardiovascular diseases where MMP-9 plays a role in plaque instability.
- Mmp-9-IN-9: A newer inhibitor with promising results in preclinical studies for inflammatory diseases .
特性
分子式 |
C28H19F3N4O6 |
|---|---|
分子量 |
564.5 g/mol |
IUPAC名 |
N-[2-(4-nitroanilino)-1-(4-nitrophenyl)-2-oxoethyl]-N-phenyl-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C28H19F3N4O6/c29-28(30,31)20-10-6-19(7-11-20)27(37)33(22-4-2-1-3-5-22)25(18-8-14-23(15-9-18)34(38)39)26(36)32-21-12-16-24(17-13-21)35(40)41/h1-17,25H,(H,32,36) |
InChIキー |
GDBNAEMVDGQOCE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N(C(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C(=O)C4=CC=C(C=C4)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


